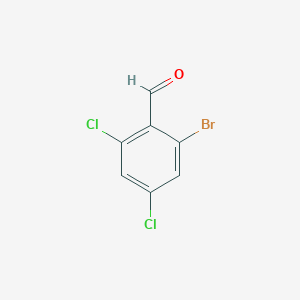
2-Bromo-4,6-dichlorobenzaldehyde
Descripción general
Descripción
2-Bromo-4,6-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da . This compound is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 2-Bromo-4,6-dichlorobenzaldehyde involves several steps. One method involves the use of Pd-Catalyzed C-H Activation, which is a type of chemical reaction that involves the breaking of a carbon-hydrogen bond and the formation of a new bond .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-dichlorobenzaldehyde is characterized by the presence of bromine and chlorine atoms attached to a benzaldehyde group . The structure is further characterized by the presence of intramolecular and intermolecular interactions, which stabilize the crystal packing of the compound .Chemical Reactions Analysis
2-Bromo-4,6-dichlorobenzaldehyde participates in various chemical reactions. For instance, it can undergo bromination reactions facilitated by Pd-Catalyzed C-H Activation . It’s also involved in reactions with other compounds, leading to the formation of new products .Physical And Chemical Properties Analysis
2-Bromo-4,6-dichlorobenzaldehyde is a solid compound . It has a molecular weight of 253.91 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, a study by Cao (2009) describes the synthesis of (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide by reacting 2,4-dichlorobenzaldehyde with 3-bromobenzohydrazide (Guo-Biao Cao, 2009).
Computational Studies : Erdogan and Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (T. Erdogan & F. Erdoğan, 2019).
Application in Chemical Reactions
- Reactions with Transition Metal Complexes : Blum, Aizenshtat, and Iflah (1976) studied the reaction of halogenated benzaldehydes, including 2-bromo-4,6-dichlorobenzaldehyde, with IrCl(CO)(PPh3)2, demonstrating halogen transfer from the aromatic to the metal atom (J. Blum, Z. Aizenshtat, & Shulah Iflah, 1976).
Spectroscopic Studies
- Infrared Spectroscopy : Parlak and Ramasami (2020) performed experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde by IR spectroscopy and density functional theory (C. Parlak & P. Ramasami, 2020).
Chemical Structure and Properties
- Vibrational Investigation and Chemical Descriptors : Vennila et al. (2018) carried out a coupled experimental and theoretical vibrational investigation of 2-bromo-1, 4-dichlorobenzene, a related molecule, to understand its electronic density and molecular geometry (P. Vennila et al., 2018).
Environmental and Safety Considerations
- Dioxin Formation in High-Temperature Conditions : Evans and Dellinger (2005) studied the formation of dioxins from the high-temperature oxidation of 2-bromophenol, which is closely related to 2-Bromo-4,6-dichlorobenzaldehyde (Catherine S Evans & B. Dellinger, 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4,6-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPSKIUGCNLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichlorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



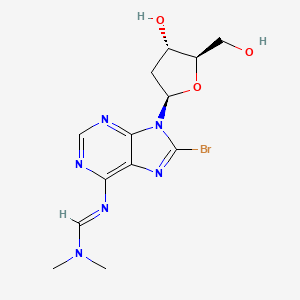
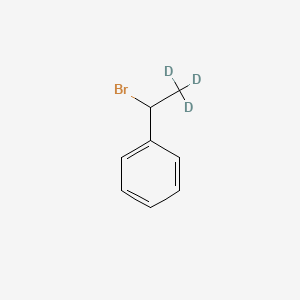
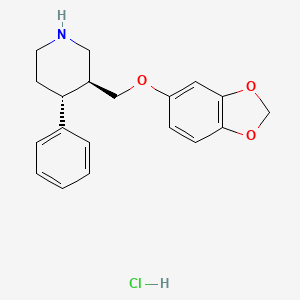
![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)

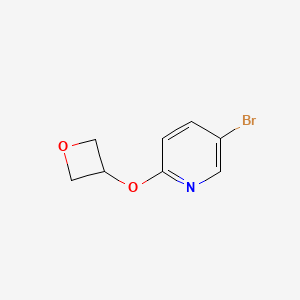
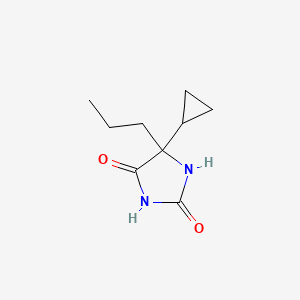
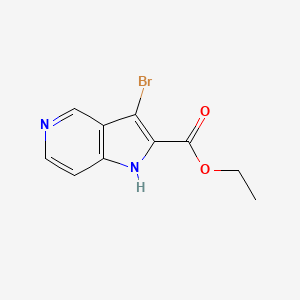
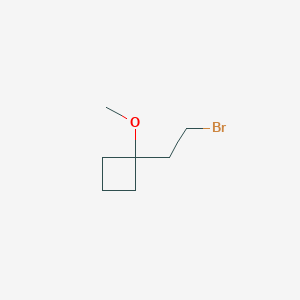
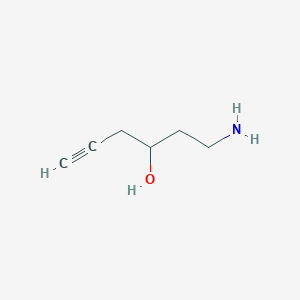

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)